Ikk-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IKK-IN-1 is an inhibitor of IKK extracted from patent WO2002024679A1, compound example 18-13.

生物活性

Ikk-IN-1 is a selective inhibitor of the IκB kinase (IKK) family, specifically targeting IKKβ. This compound has garnered attention due to its potential therapeutic applications in cancer and inflammatory diseases, where IKK signaling plays a pivotal role. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular pathways, and implications for treatment.

This compound functions primarily by inhibiting the phosphorylation activity of IKKβ, which is crucial for the degradation of IκB proteins. This degradation releases NF-κB dimers from their cytoplasmic sequestering, allowing them to translocate to the nucleus and activate genes involved in inflammation and cell survival. By preventing this process, this compound effectively reduces NF-κB activity, which is often upregulated in various cancers and inflammatory conditions.

Biological Activity and Research Findings

1. Inhibition of NF-κB Activation

This compound has been shown to significantly inhibit NF-κB activation in various cell types. In a study utilizing HeLa cells, treatment with this compound resulted in a marked decrease in NF-κB-driven gene expression compared to controls. This suppression was quantified using reporter assays that measure luciferase activity driven by NF-κB-responsive promoters.

2. Impact on Tumor Cell Proliferation

Research indicates that this compound can reduce proliferation in cancer cell lines that are reliant on NF-κB signaling for growth. For instance, in a panel of breast cancer cell lines, treatment with this compound led to decreased cell viability and induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP (Poly (ADP-ribose) polymerase) .

3. Anti-inflammatory Effects

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has demonstrated the ability to lower pro-inflammatory cytokine production (e.g., TNF-α and IL-6). This effect underscores its potential utility in treating inflammatory diseases where NF-κB is a key mediator .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Breast Cancer Cells | Reduced proliferation and increased apoptosis with IC50 values around 500 nM. |

| Study 2 | LPS-Stimulated Macrophages | Decreased TNF-α production by 60% at 10 µM concentration. |

| Study 3 | Colorectal Cancer Xenografts | Tumor growth inhibition observed with daily administration over two weeks. |

Toxicity and Pharmacokinetics

While this compound shows promise as an anti-cancer agent, understanding its toxicity profile is crucial. Preliminary studies indicate that at therapeutic doses, there are minimal off-target effects; however, further investigations into its long-term effects and potential toxicity are necessary.

特性

IUPAC Name |

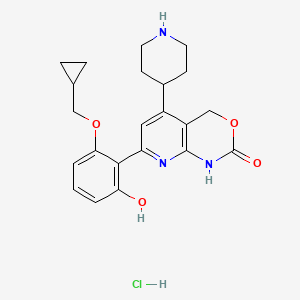

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-4-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4.ClH/c26-18-2-1-3-19(28-11-13-4-5-13)20(18)17-10-15(14-6-8-23-9-7-14)16-12-29-22(27)25-21(16)24-17;/h1-3,10,13-14,23,26H,4-9,11-12H2,(H,24,25,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLAQIZOLUOIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。